Cholinesterase Inhibition: 5-(Allylamino)-1,3,4-thiadiazole Derivative 6e Outperforms Tacrine
In a study evaluating five novel 1,3,4-thiadiazole analogs for anticholinesterase activity, the derivative N-(4-Chlorophenyl)-2-[(5-(allylamino)-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrobenzyl)acetamide (compound 6e) was identified as the most potent inhibitor against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) when directly compared with the clinical standard drug tacrine [1]. The potency advantage was particularly pronounced for BChE inhibition.
| Evidence Dimension | Butyrylcholinesterase (BChE) inhibition |
|---|---|
| Target Compound Data | IC50 = 0.986 μM (derivative 6e containing the 5-(allylamino)-1,3,4-thiadiazole core) |
| Comparator Or Baseline | Tacrine (standard Alzheimer's drug) |
| Quantified Difference | Compound 6e was the most potent among all tested derivatives and the tacrine comparator. Tacrine's IC50 value in the same assay system was higher than 6e's. |
| Conditions | In vitro enzymatic assay (Ellman's method) against BChE |
Why This Matters
This quantifies the value proposition of the 5-(allylamino) substituent in a disease-relevant target engagement assay, justifying its selection over other 5-substituted thiadiazole building blocks that would not yield this potency.
- [1] Kaya, B., et al. (2024). Design, Synthesis and Cholinesterase Inhibitory Activity of Novel 1,3,4-Thiadiazole Derivatives. Cumhuriyet Science Journal, 45(3), 503-509. View Source
